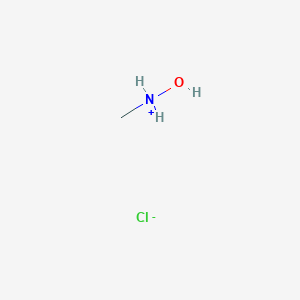

N-Methylhydroxylamine hydrochloride

Description

Properties

IUPAC Name |

N-methylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-2-3;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZRSLKIOCHTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-77-1 (Parent) | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063368 | |

| Record name | Methanamine, N-hydroxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4229-44-1 | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4229-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-hydroxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW04SJ1LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylhydroxylamine Hydrochloride (CAS 4229-44-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine hydrochloride (CAS 4229-44-1), a versatile and reactive chemical compound, has garnered significant interest across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis methodologies, and key applications in organic synthesis and medicinal chemistry. Particular focus is placed on its emerging role as a ribonucleotide reductase inhibitor with potential antibacterial applications. This document aims to serve as a comprehensive resource, consolidating quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4229-44-1 | [3] |

| Molecular Formula | CH₅NO·HCl | [4] |

| Molecular Weight | 83.52 g/mol | [4] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Melting Point | 83-84 °C | [7] |

| Solubility | Soluble in water | [2][8] |

| Purity | Typically ≥97% or ≥98% | [5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of nitromethane (B149229). The most common methods include electrochemical reduction, catalytic hydrogenation, and chemical reduction.

Electrochemical Reduction of Nitromethane

The electrochemical reduction of nitromethane in an acidic medium is a prominent method for the synthesis of this compound. This method offers a green and efficient alternative to traditional chemical reductions.

Objective: To synthesize this compound via the electrochemical reduction of nitromethane.

Materials:

-

Nitromethane

-

Hydrochloric acid (HCl)

-

Copper cathode

-

Graphite (B72142) anode

-

Cation exchange membrane

-

Electrolytic cell (divided filter press type recommended)

-

DC power supply

-

Standard laboratory glassware

Procedure:

-

Prepare the electrolyte by dissolving nitromethane in an aqueous solution of hydrochloric acid.

-

Assemble the electrolytic cell with a copper cathode and a graphite anode, separated by a cation exchange membrane.

-

Fill both compartments of the cell with the electrolyte solution.

-

Apply a constant current density in the range of 1000–2500 A·m⁻².

-

Maintain the temperature of the electrolyte between 30–50°C throughout the electrolysis.

-

Monitor the reaction progress by analyzing aliquots for the consumption of nitromethane.

-

Upon completion, the resulting solution containing this compound can be concentrated and the product isolated by crystallization.

Expected Outcome: This process can yield this compound with a purity of up to 99%, with average yields around 65% and current efficiency of approximately 70%.[9]

Caption: Electrochemical synthesis of this compound.

Catalytic Hydrogenation of Nitromethane

Catalytic hydrogenation offers another efficient route for the synthesis of this compound. This method typically employs a palladium catalyst.

Objective: To synthesize this compound via the catalytic hydrogenation of nitromethane.

Materials:

-

Nitromethane

-

Palladium catalyst (e.g., 5% Pd on carbon)

-

Diethylenetriaminepentaacetic acid (DTPA) or its salt

-

Hydrogen gas

-

Aqueous hydrochloric acid

-

High-pressure reactor (autoclave)

Procedure:

-

Prepare a solution of nitromethane in methanol.

-

To this solution, add a catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid or its salt.

-

Transfer the mixture to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas.

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) and pressure (e.g., 600 psig) until the uptake of hydrogen ceases.

-

After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.

-

The resulting mixture containing N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50°C to precipitate the hydrochloride salt.

-

The product is collected by filtration, washed, and dried.

Expected Outcome: This process can yield this compound in high purity.[10][11]

Caption: Catalytic hydrogenation synthesis route.

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, most notably in the synthesis of nitrones and as a catalyst in transamidation reactions.

Synthesis of Nitrones

N-Methylhydroxylamine, generated in situ from its hydrochloride salt, reacts with aldehydes and ketones to form nitrones. These nitrones are important intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.

Objective: To synthesize a nitrone from an aldehyde using this compound.

Materials:

-

Aldehyde (e.g., 3,7-dimethyl-6-octenal)

-

This compound

-

Sodium methoxide

-

Methanol

-

Standard laboratory glassware with a Dean-Stark apparatus

Procedure:

-

In a flask, prepare a solution of N-methylhydroxylamine in methanol by reacting this compound with sodium methoxide.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Mix the filtrate with toluene.

-

In a separate flask equipped with a Dean-Stark trap, dissolve the aldehyde in toluene and heat to reflux.

-

Add the N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution.

-

Continue refluxing and collecting the water-methanol azeotrope in the Dean-Stark trap.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

The product can be purified by extraction and subsequent chromatographic methods.

Expected Outcome: This procedure allows for the in situ generation of N-methylhydroxylamine and its direct use in the synthesis of nitrones.[7]

Catalyst in Transamidation

Hydroxylamine hydrochloride has been reported as an effective catalyst for the transamidation of primary amides with amines. It is proposed that this compound can function similarly, activating the primary amide through a hydrogen-bonding complex, thus facilitating the nucleophilic attack by the amine.

Caption: Proposed mechanism for catalyzed transamidation.

Biological Activity: Ribonucleotide Reductase Inhibition

N-Methylhydroxylamine has been identified as a potent inhibitor of bacterial ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and repair. This makes it a promising candidate for the development of novel antibacterial agents.[12]

Mechanism of Action

Ribonucleotide reductases catalyze the conversion of ribonucleotides to deoxyribonucleotides. Class I RNRs, found in many bacteria, utilize a tyrosyl free radical for their catalytic activity. N-Methylhydroxylamine acts as a radical scavenger, quenching this essential tyrosyl radical, thereby inhibiting the enzyme and halting DNA synthesis.[12] This targeted action against bacterial RNR, with less effect on the mammalian enzyme, suggests a favorable therapeutic window.

Caption: Mechanism of RNR inhibition by N-Methylhydroxylamine.

Antibacterial Activity

Studies have demonstrated the efficacy of N-methyl-hydroxylamine in inhibiting the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for 50% and 100% inhibition have been determined for several bacterial strains.

Table 2: Antibacterial Activity of N-Methyl-hydroxylamine

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₁₀₀ (µg/mL) | Reference |

| Bacillus anthracis | 0.78 | 1.56 | [12] |

| Staphylococcus aureus | 6.25 | 12.5 | [12] |

| Pseudomonas aeruginosa | 12.5 | 25 | [12] |

| Mycobacterium bovis BCG | 1.56 | 3.12 | [12] |

Objective: To determine the MIC₅₀ and MIC₁₀₀ of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

Solid agar (B569324) plates

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Standard laboratory glassware and consumables

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Grow an overnight culture of the bacterial strain in the appropriate liquid medium.

-

Dilute the overnight culture in fresh medium to a standardized cell density (e.g., to a McFarland standard of 1.0).

-

Prepare a series of dilutions of the this compound stock solution in the liquid medium in a 96-well plate.

-

Inoculate each well with the diluted bacterial culture. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterial strain for a specified period (e.g., 18-24 hours).

-

After incubation, determine the bacterial growth by measuring the optical density at 600 nm or by plating serial dilutions on solid agar plates and counting colony-forming units (CFU).

-

The MIC₅₀ is defined as the concentration of the compound that reduces bacterial growth by 50%, and the MIC₁₀₀ is the lowest concentration that visibly inhibits bacterial growth by 100%.[12]

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum typically shows a singlet for the methyl protons and broad signals for the amine and hydroxyl protons.[13][14]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-Methylhydroxylamine, often after derivatization to improve its volatility and chromatographic behavior.[16]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical of significant utility and potential. Its established applications in organic synthesis, coupled with its promising biological activity as a specific inhibitor of bacterial ribonucleotide reductase, make it a compound of high interest for ongoing and future research. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with detailed experimental protocols to aid researchers in their endeavors. Further exploration of its catalytic activities and optimization of its antibacterial properties could lead to significant advancements in both synthetic chemistry and infectious disease treatment.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Turning on ribonucleotide reductase by light-initiated amino acid radical generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurjchem.com [eurjchem.com]

- 4. N-甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US3441610A - Catalytic hydrogenation of nitro-alkanes to n-alkylhydroxylamines - Google Patents [patents.google.com]

- 11. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]

- 12. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. O-Methylhydroxylamine hydrochloride | SIELC Technologies [sielc.com]

- 16. Methylhydroxylamine | CH5NO | CID 11647 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of N-Methylhydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhydroxylamine hydrochloride (CAS No: 4229-44-1) is a versatile and reactive chemical compound with significant applications in organic synthesis and drug development.[1] As a hydroxylamine (B1172632) derivative, it serves as a valuable building block for the synthesis of various heterocyclic compounds and as a catalyst in specific organic transformations. Notably, it has garnered attention in the pharmaceutical industry for its role as a ribonucleotide reductase (RNR) inhibitor, a critical enzyme in DNA synthesis and repair.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a mechanistic insight into its biological activity.

Physical and Chemical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[3][4] It is soluble in water.[1][5] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[6][7]

Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | CH₅NO · HCl | [1] |

| Molecular Weight | 83.52 g/mol | [1] |

| Melting Point | 86-88 °C | |

| Appearance | White to off-white crystalline solid | [3][4] |

| Solubility | Soluble in water | [1][5] |

| pKb of N-Methylhydroxylamine | 8.04 | [8] |

| Hygroscopicity | Hygroscopic | [5][6] |

Spectral Data

¹H NMR Spectroscopy

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| D₂O | 2.8 (approx.) | s | CH₃ |

(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[1][6][7])

¹³C NMR Spectroscopy

| Solvent | Chemical Shift (ppm) |

| D₂O | 45.0 (approx.) |

(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[1][2][6])

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | O-H and N-H stretch |

| 2800-2400 | Strong, Broad | N⁺-H stretch (amine salt) |

| 1580-1500 | Medium | N-H bend |

| 1470-1420 | Medium | C-H bend (CH₃) |

| 1200-1000 | Strong | C-N stretch |

(Note: Peak positions and intensities are approximate. Spectra available for reference.[1][6][9])

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Nitromethane (B149229)

This protocol is based on the general principle of reducing nitromethane in the presence of a catalyst.[10]

Materials:

-

Nitromethane

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof

-

Hydrogen gas

-

Aqueous hydrochloric acid (HCl)

-

Isopropanol (B130326) (for crystallization)

-

Hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation reactor, prepare a solution of nitromethane in methanol.

-

Add a catalytic amount of the palladium on carbon catalyst and a chelating agent such as diethylenetriaminepentaacetic acid or its salt.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and maintain a constant temperature (e.g., 25-50 °C).

-

Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate containing N-methylhydroxylamine, slowly add aqueous hydrochloric acid at a controlled temperature (e.g., 0-25 °C) to form the hydrochloride salt.

-

Remove the methanol and water from the resulting solution using a rotary evaporator to obtain the crude this compound.

-

For purification, dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and induce crystallization by cooling.

-

Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Experimental Workflow for Synthesis

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. file.leyan.com [file.leyan.com]

- 5. academicjournals.org [academicjournals.org]

- 6. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(4229-44-1) 1H NMR spectrum [chemicalbook.com]

- 8. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]

N-Methylhydroxylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a crucial reagent and intermediate in organic synthesis, presents as a white to off-white crystalline solid. Its solubility is a critical parameter for its application in various reaction media. This technical guide provides a comprehensive overview of the available solubility data for this compound in water and a range of organic solvents, alongside a generalized experimental protocol for solubility determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a hydrochloride salt, it is anticipated to exhibit greater solubility in polar solvents. The available quantitative and qualitative data are summarized below.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 0.1 g/mL | Not Specified | Described as "soluble" and "miscible" in multiple sources. One source erroneously claims it is insoluble. |

| Ethanol | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

| Methanol | Polar Protic | Expected to be soluble | Not Specified | As a polar protic solvent, it is likely to dissolve this compound. |

| Isopropanol | Polar Protic | Sufficiently soluble for reaction | Not Specified | Used as a reaction solvent, indicating at least partial solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | Not Specified | As a polar aprotic solvent, it is a good candidate for dissolving hydrochloride salts. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble | Not Specified | Another suitable polar aprotic solvent for hydrochloride salts. |

| Acetone | Polar Aprotic | Sufficiently soluble for reaction | Not Specified | Its use in reactions suggests some degree of solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sufficiently soluble for reaction | Not Specified | Used as a reaction solvent, implying it can dissolve the compound to some extent. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Non-polar | Expected to be insoluble or poorly soluble | Not Specified | Due to the ionic nature of the hydrochloride salt. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific organic solvent, the following generalized experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place

N-Methylhydroxylamine Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of N-Methylhydroxylamine hydrochloride, a versatile compound with significant applications in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines its fundamental chemical properties, synthesis protocols, and key biological activities, presenting complex data in an accessible format.

Core Molecular and Physical Properties

This compound is a hydroxylamine (B1172632) derivative that is commercially available and widely used in various chemical transformations. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | CH₅NO·HCl or CH₆ClNO | [1][2] |

| Molecular Weight | 83.52 g/mol | [1][2] |

| Appearance | Beige hygroscopic crystalline solid | [3] |

| CAS Number | 4229-44-1 | [2] |

| Melting Point | 86-88 °C | [4] |

| Solubility | Soluble in water | [2][5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for its preparation.

Electrochemical Reduction of Nitromethane (B149229)

A common industrial method for synthesizing this compound involves the electrochemical reduction of nitromethane.[6]

Experimental Protocol:

-

Electrolytic Cell Setup: A copper anode and a graphite (B72142) cathode are placed in an electrolytic cell containing a solution of nitromethane in hydrochloric acid.

-

Electrolysis: An electric current is passed through the solution, causing the reduction of the nitro group of nitromethane to a hydroxylamino group.

-

Isolation: Following the completion of the reaction, the resulting this compound is isolated from the reaction mixture. Further purification can be achieved through crystallization.

Synthesis via Electrochemical Reduction

Caption: Electrochemical synthesis of this compound.

Catalytic Hydrogenation of Nitromethane

Another effective method is the catalytic hydrogenation of nitromethane.[2]

Experimental Protocol:

-

Reaction Mixture: A solution of nitromethane in a suitable solvent (e.g., methanol) is prepared.

-

Catalyst and Reagent Addition: A catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid (or a salt thereof) are added to the solution.

-

Hydrogenation: The mixture is treated with hydrogen gas under controlled pressure and temperature.

-

Acidification and Isolation: The resulting N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50 °C to form the hydrochloride salt, which is subsequently crystallized.[2]

Synthesis via Catalytic Hydrogenation

Caption: Catalytic hydrogenation synthesis pathway.

Applications in Research and Development

This compound serves as a crucial reagent in several areas of chemical research and drug discovery.

Catalyst in Transamidation Reactions

This compound is an effective catalyst for the transamidation of primary amides and thioamides.[7][8] This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. The catalytic mechanism is believed to involve either non-covalent catalysis through hydrogen bonding or covalent catalysis via the formation of a hydroxamic acid intermediate.[9][10]

Biological Activity and Mechanism of Action

In the realm of drug development, this compound has been investigated for its antibacterial properties.[1][11] Its mechanism of action involves targeting and inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in bacteria.[1][11] By acting as a radical scavenger, it disrupts the enzyme's function, thereby halting bacterial proliferation.[1][11] This targeted action makes it a compound of interest for the development of novel antimicrobial agents.

Mechanism of Antibacterial Action

Caption: Inhibition of bacterial growth by targeting DNA synthesis.

References

- 1. toku-e.com [toku-e.com]

- 2. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Transamidation of primary thioamides with primary and secondary amines via C(S)–N bond cleavage and formation by hydroxylamine hydrochloride catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

N-Methylhydroxylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine hydrochloride, a versatile and reactive chemical intermediate, has a rich history rooted in the foundational discoveries of hydroxylamine (B1172632) chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols for its preparation via electrochemical reduction and catalytic hydrogenation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document elucidates the compound's significant role in drug development, particularly its mechanism of action as an inhibitor of ribonucleotide reductase, a critical enzyme in DNA synthesis. Visual representations of synthetic pathways and biological mechanisms are provided to enhance understanding.

Discovery and History

The journey to the isolation and characterization of this compound is intrinsically linked to the initial discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This pioneering work laid the groundwork for the exploration of a new class of compounds with unique reactivity.

While the precise first synthesis of N-methylhydroxylamine is not definitively documented in a singular, seminal publication, its development emerged from the broader investigation of hydroxylamine derivatives in the late 19th and early 20th centuries. Early organic chemists, including the likes of Ludwig Beckmann, known for the Beckmann rearrangement of oximes, extensively studied the reactions of hydroxylamines with various organic compounds.[2][3][4][5] The methylation of hydroxylamine would have been a logical extension of this research.

A significant milestone in the characterization of N-methylhydroxylamine and its hydrochloride salt was the 1957 publication by T. C. Bissot, R. W. Parry, and D. H. Campbell in the Journal of the American Chemical Society.[6] This paper provided a detailed investigation into the physical and chemical properties of methylhydroxylamines, solidifying the scientific community's understanding of this compound.

Industrially, this compound gained prominence as a valuable intermediate in the synthesis of a wide array of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals.[7] Its ability to introduce a methylated nitrogen-oxygen functional group has made it a key building block in modern organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is hygroscopic in nature.[8][9] It is soluble in water and polar organic solvents.[9][10] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | CH₅NO · HCl | [10] |

| Molecular Weight | 83.52 g/mol | [10] |

| CAS Number | 4229-44-1 | [11] |

| Melting Point | 86-88 °C | [12] |

| Boiling Point | Decomposes | [11] |

| Appearance | White to almost white powder/crystal | |

| Solubility | Soluble in water | [9][10] |

| pKb (of N-Methylhydroxylamine) | 8.04 | [11] |

| Thermal Decomposition | Autocatalytic decomposition. Heat of decomposition: 2188.41 J·g⁻¹ | [8] |

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound: electrochemical reduction of nitromethane (B149229) and catalytic hydrogenation of nitromethane.

Electrochemical Reduction of Nitromethane

This method offers a direct and efficient route to this compound with high purity.

Materials:

-

Nitromethane (CH₃NO₂)

-

Hydrochloric acid (HCl) solution

-

Copper cathode

-

Graphite (B72142) anode

-

Cation exchange membrane

-

Electrolytic cell (divided cell configuration)

-

Power supply (for constant current)

-

Cooling system

Procedure:

-

Assemble the divided electrolytic cell with the copper cathode and graphite anode separated by a cation exchange membrane.

-

Prepare an aqueous solution of hydrochloric acid to serve as the electrolyte in both the cathodic and anodic compartments.

-

Dissolve nitromethane in the catholyte (the electrolyte in the cathode compartment).

-

Maintain the temperature of the electrolyte between 30-50°C using a cooling system.

-

Apply a constant current density in the range of 1000–2500 A·m⁻² to initiate the electrochemical reduction.

-

Continue the electrolysis until the desired conversion of nitromethane is achieved. The reaction progress can be monitored by analyzing samples of the catholyte.

-

Upon completion, the catholyte containing this compound is collected.

-

The product can be isolated and purified by crystallization.

Reaction: CH₃NO₂ + 4H⁺ + 4e⁻ → CH₃NHOH + H₂O

The resulting N-methylhydroxylamine is protonated by the hydrochloric acid in the electrolyte to form the hydrochloride salt.

Caption: Electrochemical synthesis of N-Methylhydroxylamine HCl.

Catalytic Hydrogenation of Nitromethane

Catalytic hydrogenation provides an alternative synthetic route, which can be performed under pressure.

Materials:

-

Nitromethane (CH₃NO₂)

-

Methanol (CH₃OH) or another suitable solvent

-

Palladium on carbon (Pd/C) catalyst (typically 5%)

-

Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof (optional, improves selectivity)

-

Hydrogen gas (H₂)

-

Aqueous hydrochloric acid (HCl)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with a solution of nitromethane in methanol.

-

Add the palladium on carbon catalyst to the solution. If used, also add diethylenetriaminepentaacetic acid.

-

Seal the reactor and purge it with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 600 psig).

-

Heat the mixture to the reaction temperature (e.g., 50-55°C) while stirring vigorously to ensure good gas-liquid-solid mixing.

-

Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains N-methylhydroxylamine. To obtain the hydrochloride salt, treat the solution with aqueous hydrochloric acid at a temperature of 0 to 50°C.

-

The this compound can then be isolated by crystallization.

Reaction: CH₃NO₂ + 2H₂ --(Pd/C)--> CH₃NHOH + H₂O

Caption: Catalytic hydrogenation workflow.

Role in Drug Development and Signaling Pathways

N-Methylhydroxylamine has emerged as a compound of interest in drug development due to its ability to act as a radical scavenger and inhibit the enzyme ribonucleotide reductase (RNR).[13]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase is a crucial enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[14] The catalytic cycle of RNR involves the generation of a stable tyrosyl free radical within the enzyme's active site.

N-Methylhydroxylamine functions as an inhibitor by scavenging this essential tyrosyl free radical.[13] By quenching the radical, it disrupts the catalytic activity of RNR, thereby halting the production of deoxyribonucleotides. This leads to an arrest of DNA replication and, consequently, inhibits cell proliferation.

The selective toxicity of N-methylhydroxylamine towards bacteria over eukaryotic cells suggests that it may preferentially target bacterial RNR isoforms.[13] This selectivity makes it an attractive candidate for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of N-Methylhydroxylamine on the ribonucleotide reductase pathway, leading to the suppression of DNA synthesis.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. toku-e.com [toku-e.com]

- 11. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 12. N-甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Core Mechanism of Action of N-Methylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine hydrochloride, a derivative of hydroxylamine, has emerged as a compound of significant interest, primarily due to its potent antibacterial properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of ribonucleotide reductase (RNR), an essential enzyme in DNA synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The principal mechanism underlying the biological activity of this compound is its function as a radical scavenger that specifically targets and inhibits bacterial ribonucleotide reductase (RNR).[1] RNRs are crucial for all living organisms as they catalyze the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1]

Bacterial RNRs, particularly Class I enzymes, rely on a stable tyrosyl free radical for their catalytic activity.[1] this compound acts by quenching this tyrosyl radical, thereby inactivating the enzyme.[1] This inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA replication and ultimately leads to bacterial cell death. This targeted action on a critical bacterial pathway underscores its potential as an antibacterial agent.[1]

A key advantage of N-Methylhydroxylamine is its demonstrated specificity for bacterial RNR over its eukaryotic counterparts, suggesting a favorable therapeutic window with reduced toxicity to host cells.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and associated experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Inhibition of Ribonucleotide Reductase by N-Methylhydroxylamine.

References

An In-depth Technical Guide to the Safe Handling of N-Methylhydroxylamine Hydrochloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid.[1][2] It is essential to be aware of its physical and chemical properties to handle it appropriately.

| Property | Value | Reference(s) |

| Molecular Formula | CH₅NO · HCl | [3] |

| Molecular Weight | 83.52 g/mol | [1][4] |

| Appearance | White to beige crystalline powder | [1][3][5] |

| Melting Point | 83-88 °C | [3][6] |

| Solubility | Soluble in water | [4][7] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [3][5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][8]

GHS Hazard Statements:

The toxicological properties of this compound have not been fully investigated, and there is no available data for LD50 or LC50.[4][5] Therefore, it should be handled with caution, assuming it may have other unknown adverse health effects. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling protocols is mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5][9]

-

Facilities should be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Disposable nitrile gloves are a suitable option. Contaminated gloves should be disposed of properly.[4]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.[5]

-

Respiratory Protection: If dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask of type N95 (US) is recommended.[5][6]

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Remove contaminated clothing and wash it before reuse.[5]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5]

-

Incompatible materials include strong oxidizing agents.[3][5]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4][9]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

-

It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Do not allow the product to enter drains.[4]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3][5] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [3][5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [5] |

Fire Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Accidental Release Measures:

-

Sweep up the spilled material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][5]

-

Ensure adequate ventilation.[5]

-

Use appropriate personal protective equipment as outlined in Section 3.2.[4]

Experimental Protocols

This compound is a key reagent in the synthesis of nitrones, which are important intermediates in organic chemistry. The following is a representative protocol for the synthesis of a nitrone from an aldehyde.

Synthesis of a Nitrone from 3,7-Dimethyl-6-octenal

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

This compound

-

Sodium methoxide

-

3,7-Dimethyl-6-octenal (citronellal)

-

Toluene

-

10% Hydrochloric acid

-

30% Aqueous potassium hydroxide

-

Anhydrous potassium carbonate

Procedure:

-

Preparation of N-methylhydroxylamine solution: In a flask, dissolve 23.4 g (0.280 mole) of this compound in 40 ml of methanol and cool the solution. To this, add 15.3 g (0.282 mole) of sodium methoxide. Stir the mixture at room temperature for 15 minutes.

-

Filter the mixture and wash the filter cake with methanol. Combine the filtrates and mix with 150 ml of toluene.

-

Reaction: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a dropping funnel, charge 25.0 g (0.16 mole) of 3,7-dimethyl-6-octenal and 500 ml of toluene. Heat the solution to reflux.

-

Add the previously prepared N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution over 3 hours. Collect and discard the distillate during this time.

-

Continue to reflux and stir for an additional 3 hours.

-

Work-up: Cool the reaction mixture. Extract the product with three 80-ml portions of 10% hydrochloric acid.

-

Combine the extracts and adjust the pH to >12 by the slow addition of 30% aqueous potassium hydroxide.

-

Extract the basic mixture with two 120-ml portions of pentane.

-

Wash the combined pentane extracts with water and dry over anhydrous potassium carbonate.

-

Purification: Further purification can be achieved through distillation or chromatography as needed.

Visualizations

General Laboratory Workflow for Handling this compound

Caption: General workflow for safely handling this compound.

Logical Relationship of Hazards and Protective Measures

Caption: Relationship between hazards and corresponding protective measures.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. data.epo.org [data.epo.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 4229-44-1: this compound [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 7. eurjchem.com [eurjchem.com]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]

N-Methylhydroxylamine Hydrochloride: A Technical Guide to Commercial Availability, Synthetic Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a versatile and reactive chemical intermediate, is of significant interest to researchers in organic synthesis and drug discovery. Its utility spans from the creation of complex organic molecules to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its key applications, and an exploration of its biological mechanism of action.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally sold in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger developmental projects. Pricing can vary based on the supplier, quantity, and purity.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g | $62.65 (5 g) |

| Sigma-Aldrich | 98% | 5 g, 10 g, 50 g | €52.90 (5 g), €75.39 (10 g), €182.25 (50 g) |

| TCI America | >97.0% | 5 g, 25 g | Contact for pricing |

| Conier Chem & Pharma Limited | 99% | Metric Ton (MT) | $3500-3700/MT |

| Pharma Grade Chemical Supplier | 99% (Pharma Grade) | Contact for pricing | Contact for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in a variety of organic transformations, most notably in the synthesis of oximes and hydroxamic acids.

Experimental Protocol 1: Synthesis of Oximes

Oximes are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The following is a general procedure for the synthesis of an oxime from an aldehyde or ketone using this compound.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

This compound (1.2 eq)

-

Sodium Methoxide (B1231860) (1.2 eq)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol and cool the solution in an ice bath.

-

Slowly add sodium methoxide to the cooled solution while stirring. Continue stirring at room temperature for 15 minutes.

-

Filter the mixture to remove the precipitated sodium chloride, and wash the filter cake with a small amount of methanol.

-

Combine the filtrate with the aldehyde or ketone dissolved in toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the oxime product.

Experimental Protocol 2: Synthesis of Hydroxamic Acids

Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors.

Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.5 eq)

-

Coupling agent (e.g., EDC, HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC and Hydroxybenzotriazole - HOBt) to the solution and stir for a few minutes.

-

In a separate flask, prepare a solution of this compound and the base (e.g., DIPEA) in the anhydrous solvent.

-

Add the N-Methylhydroxylamine solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then typically washed with aqueous solutions to remove byproducts and unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the hydroxamic acid.

Biological Activity and Signaling Pathway

N-Methylhydroxylamine has been identified as a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the DNA synthesis pathway. By targeting RNR, it effectively halts the production of deoxyribonucleotides, the essential building blocks for DNA replication and repair. This mechanism of action makes it a compound of interest for its potential antibacterial and anticancer properties.

The inhibitory action of N-Methylhydroxylamine is attributed to its ability to act as a radical scavenger. The catalytic cycle of RNR involves a stable tyrosyl free radical. N-Methylhydroxylamine is believed to quench this radical, thereby inactivating the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides.

An In-depth Technical Guide to the Electrochemical Synthesis of N-Methylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction of nitromethane (B149229) for the synthesis of N-Methylhydroxylamine hydrochloride. This method presents a promising alternative to traditional chemical reductions, offering high selectivity and the potential for a greener, more sustainable process. This document details the core principles, experimental parameters, and a laboratory-scale protocol for this electrosynthesis.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. The electrochemical reduction of nitromethane offers a direct and efficient route to this compound. The process involves the controlled transfer of electrons to nitromethane at a cathode surface, leading to the formation of N-methylhydroxylamine. The reaction is typically carried out in an acidic medium, which allows for the direct isolation of the hydrochloride salt.

Reaction Pathway and Mechanism

The electrochemical reduction of nitromethane to N-methylhydroxylamine is a four-electron process. The overall reaction can be represented as:

CH₃NO₂ + 4e⁻ + 5H⁺ → CH₃NHOH + H₂O

The reaction proceeds through a series of electrochemical and chemical steps. While the exact mechanism can be complex and dependent on the electrode material and reaction conditions, a generally accepted pathway involves the initial formation of a nitro radical anion, followed by protonation and further reduction steps.

Caption: Proposed reaction pathway for the electrochemical reduction of nitromethane.

Summary of Key Experimental Parameters

The efficiency and selectivity of the electrochemical synthesis of this compound are influenced by several key parameters. The following tables summarize the quantitative data gathered from various studies.

Table 1: Electrochemical Cell Configuration and Materials

| Parameter | Description |

| Cathode Material | Copper (Cu) or Amalgamated Copper (Cu-Hg)[1] |

| Anode Material | Graphite[2] |

| Cell Type | Divided Cell (e.g., H-type or filter press cell)[2] |

| Separator | Cation Exchange Membrane[2] |

Table 2: Optimized Reaction Conditions

| Parameter | Value | Reference |

| Current Density | 1000–2500 A·m⁻² | [1][2] |

| Temperature | 30–50°C | [2] |

| Catholyte | Nitromethane in HCl solution | [2] |

| Anolyte | Aqueous HCl solution |

Table 3: Performance Metrics

| Metric | Value | Reference |

| Average Yield | 65% (industrial scale), >86% (lab scale) | [1][2] |

| Current Efficiency | 70% (industrial scale), >90% (lab scale) | [1][2] |

| Reaction Selectivity | 99% | [2] |

| Product Purity | 99% | [2] |

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a representative laboratory-scale procedure for the electrochemical synthesis of this compound based on the compiled data.

Materials and Equipment

-

Chemicals:

-

Nitromethane (CH₃NO₂)

-

Hydrochloric acid (HCl), concentrated and various dilutions

-

Deionized water

-

-

Electrodes:

-

Copper plate or foil (cathode)

-

Graphite (B72142) rod or plate (anode)

-

-

Electrochemical Cell:

-

H-type divided electrochemical cell

-

Cation exchange membrane (e.g., Nafion™)

-

-

Power Supply:

-

DC power supply capable of operating in galvanostatic (constant current) mode

-

-

Other Equipment:

-

Magnetic stirrer and stir bar

-

Water bath or thermostat for temperature control

-

Standard laboratory glassware

-

Rotary evaporator

-

Experimental Workflow

Caption: General workflow for the electrochemical synthesis of N-Methylhydroxylamine HCl.

Procedure

-

Electrode Preparation:

-

Degrease the copper cathode by sonicating in acetone, followed by rinsing with deionized water.

-

Activate the copper cathode by dipping it in dilute nitric acid for a few seconds, followed by a thorough rinse with deionized water.

-

Ensure the graphite anode is clean and free of any contaminants.

-

-

Electrolyte Preparation:

-

Catholyte: Prepare a solution of nitromethane in aqueous hydrochloric acid. A typical concentration would be in the range of 1-2 M HCl. The concentration of nitromethane can be in the range of 5-10% (v/v).

-

Anolyte: Prepare an aqueous solution of hydrochloric acid of the same or similar concentration as the catholyte (e.g., 1-2 M HCl).

-

-

Electrochemical Cell Assembly:

-

Assemble the H-type divided cell, ensuring the cation exchange membrane securely separates the two compartments.

-

Place the copper cathode in the cathodic chamber and the graphite anode in the anodic chamber.

-

Fill the respective chambers with the prepared catholyte and anolyte solutions. Ensure the liquid levels are equal in both compartments.

-

Place a magnetic stir bar in the cathodic chamber.

-

-

Electrolysis:

-

Place the assembled cell in a water bath to maintain the temperature between 30-50°C.

-

Begin stirring the catholyte.

-

Connect the electrodes to the DC power supply (copper to the negative terminal, graphite to the positive terminal).

-

Set the power supply to a constant current density in the range of 1000–2500 A·m⁻² (100-250 mA·cm⁻²). The total current will depend on the surface area of your cathode.

-

Continue the electrolysis until the theoretical amount of charge required for the complete conversion of nitromethane has been passed, or until monitoring indicates the reaction is complete.

-

-

Work-up and Isolation:

-

After the electrolysis is complete, turn off the power supply and disassemble the cell.

-

Transfer the catholyte solution to a round-bottom flask.

-

Remove the unreacted nitromethane (if any) and some of the water and HCl by rotary evaporation under reduced pressure.

-

As the solution becomes more concentrated, this compound will precipitate as a white solid.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the this compound from a suitable solvent system, such as ethanol/water or isopropanol, to obtain a product of high purity.

-

Dry the purified crystals under vacuum.

-

Alternative Synthesis Method: Chemical Reduction

For comparison, a common chemical reduction method for the synthesis of this compound involves the use of zinc dust and ammonium (B1175870) chloride.[3] In this process, nitromethane is reduced in the presence of these reagents. While effective, this method can sometimes be less selective and may require more extensive purification to remove metal salts.

Conclusion

The electrochemical reduction of nitromethane is a highly effective and selective method for the synthesis of this compound. By carefully controlling the experimental parameters such as electrode materials, current density, and temperature, high yields and purity can be achieved. This electrosynthesis route offers a viable and potentially more environmentally friendly alternative to traditional chemical reduction methods, making it an attractive option for both academic research and industrial applications.

References

An In-depth Technical Guide to N-Methylhydroxylamine and Methoxyamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhydroxylamine and methoxyamine, two structural isomers with the chemical formula CH₅NO, exhibit distinct physicochemical properties and biological activities that make them valuable tools in chemical synthesis and drug development. While N-methylhydroxylamine is recognized for its potent radical-scavenging and enzyme-inhibiting properties, methoxyamine has garnered significant attention for its role as a base excision repair (BER) inhibitor, enhancing the efficacy of certain cancer chemotherapies. This technical guide provides a comprehensive comparison of their structures, properties, and applications, supported by experimental protocols and data-driven visualizations to aid researchers in their effective utilization.

Introduction

N-Methylhydroxylamine and methoxyamine, despite sharing the same molecular formula, demonstrate the profound impact of atomic arrangement on chemical reactivity and biological function. N-Methylhydroxylamine features a methyl group attached to the nitrogen atom of hydroxylamine (B1172632), whereas methoxyamine has a methyl group bonded to the oxygen atom. This seemingly minor structural difference leads to significant variations in their electronic properties, stability, and modes of interaction with biological macromolecules. Understanding these differences is crucial for their application in medicinal chemistry, organic synthesis, and molecular biology.

Molecular Structure and Isomerism

The structural distinction between N-Methylhydroxylamine and Methoxyamine is the core of their differing properties.

-

N-Methylhydroxylamine (C H₃NHOH): Also known as methylhydroxylamine, this isomer possesses a hydroxyl group directly bonded to a methylated nitrogen atom.

-

Methoxyamine (CH₃ONH₂): Also known as O-methylhydroxylamine, this isomer features an amino group attached to a methoxy (B1213986) group.

Figure 1: 2D Structures of N-Methylhydroxylamine and Methoxyamine.

Physicochemical Properties

The structural isomerism directly influences the physicochemical properties of these compounds, which are summarized in the table below.

| Property | N-Methylhydroxylamine | Methoxyamine | Reference(s) |

| CAS Number | 593-77-1 | 67-62-9 | [1],[2] |

| Molecular Formula | CH₅NO | CH₅NO | [1],[2] |

| Molar Mass | 47.057 g/mol | 47.057 g/mol | [1],[2] |

| Appearance | White crystalline solid | Colorless liquid | [1],[2] |

| Melting Point | 38.5 °C | -86.4 °C | [1],[2] |

| Boiling Point | 115 °C | 48.1 °C | [1],[2] |

| Solubility in Water | Soluble | Miscible | [1],[2] |

| pKb | 8.04 | Not widely reported | [1] |

| Stability | Decomposes exothermically; more stable as a hydrochloride salt.[1] | Stable under recommended storage conditions. |

Reactivity and Mechanism of Action

N-Methylhydroxylamine: A Potent Radical Scavenger and Enzyme Inhibitor

N-Methylhydroxylamine functions as a potent radical scavenger and an inhibitor of enzymes such as ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA. By inhibiting RNR, N-Methylhydroxylamine can disrupt DNA synthesis and repair, making it a subject of interest in the development of antimicrobial and anticancer agents. Its radical scavenging properties also contribute to its biological effects by mitigating oxidative stress.

Figure 2: N-Methylhydroxylamine as an inhibitor of Ribonucleotide Reductase.

Methoxyamine: A Key Player in Base Excision Repair Inhibition

Methoxyamine is a well-established inhibitor of the Base Excision Repair (BER) pathway, a crucial DNA repair mechanism that deals with small base lesions, such as those caused by alkylation and oxidation. Methoxyamine covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway. This binding prevents the subsequent steps of repair by enzymes like AP endonuclease 1 (APE1), leading to an accumulation of DNA damage and ultimately apoptosis. This mechanism makes methoxyamine a valuable adjuvant in cancer therapy, as it can potentiate the effects of DNA-damaging chemotherapeutic agents.

Figure 3: Methoxyamine inhibits the Base Excision Repair pathway by binding to AP sites.

Comparative Biological Activity and Toxicity

The distinct mechanisms of action of N-Methylhydroxylamine and Methoxyamine translate to different biological activities and toxicological profiles.

| Parameter | N-Methylhydroxylamine | Methoxyamine | Reference(s) |

| Primary Biological Activity | Radical scavenger, Ribonucleotide reductase inhibitor | Base Excision Repair (BER) inhibitor | |

| Therapeutic Applications | Investigated as an antimicrobial and anticancer agent. | Used as an adjuvant in cancer chemotherapy to enhance the efficacy of DNA alkylating agents.[3] | |

| Toxicity (LD₅₀, oral, rat) | Data not readily available. | Not explicitly found for rats, but for mice is 642 mg/kg. | |

| Toxicity (LD₅₀, dermal, rabbit) | Data not readily available. | 1500-2000 mg/kg. |

Experimental Protocols

Synthesis of N-Methylhydroxylamine Hydrochloride

A common method for the synthesis of this compound is the electrochemical reduction of nitromethane (B149229).[1]

Figure 4: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Prepare an electrolytic cell with a copper anode and a graphite cathode.

-

The electrolyte consists of a solution of nitromethane in hydrochloric acid.

-

Apply a controlled electric current to the cell.

-

The nitromethane is reduced at the cathode to form N-methylhydroxylamine.

-

The product is isolated from the electrolyte solution as the hydrochloride salt.

-

Purification can be achieved by recrystallization from a suitable solvent like isopropanol.[6]

Synthesis of Methoxyamine Hydrochloride

Several methods exist for the synthesis of methoxyamine hydrochloride. One common laboratory-scale synthesis involves the O-alkylation of a hydroxylamine derivative followed by hydrolysis.[2] Another industrial method involves the reaction of sodium nitrite, sodium hydroxide, and sulfur dioxide, followed by methylation with dimethyl sulfate (B86663).[4][5][7][8]

Detailed Protocol (from Acetohydroxamic Acid): [5]

-

Prepare a mixed aqueous solution of sodium bicarbonate and sodium hydroxide.

-

In a separate reaction flask, mix acetohydroxamic acid with water.

-

Cool the acetohydroxamic acid solution to 20°C.

-

Slowly add dimethyl sulfate and the alkaline aqueous solution dropwise to the reaction flask, maintaining the pH between 7.5 and 8.0 over 2 hours.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

The resulting acetyl methoxyamine is then hydrolyzed using hydrochloric acid.

-

The crude product is purified by distillation and then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid.

-

The final product, methoxyamine hydrochloride, is isolated by filtration and drying.

In Vitro Base Excision Repair (BER) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the BER pathway, often by measuring the activity of APE1, a key enzyme in the pathway.

Protocol:

-

Substrate Preparation: A double-stranded oligonucleotide containing a single abasic site analog (e.g., tetrahydrofuran) and labeled with a fluorescent tag (e.g., FITC) is used as the substrate.

-

Enzyme Reaction: Recombinant human APE1 enzyme is incubated with the fluorescently labeled substrate in a suitable reaction buffer.

-

Inhibitor Treatment: The reaction is carried out in the presence and absence of various concentrations of the test compound (e.g., methoxyamine).

-

Product Separation: The reaction products (cleaved and uncleaved oligonucleotides) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The fluorescent bands on the gel are visualized and quantified. The percentage of inhibition is calculated by comparing the amount of cleaved product in the presence of the inhibitor to the control (no inhibitor).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free-radical scavenging activity of a compound.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) or ethanol.

-

Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound (e.g., N-methylhydroxylamine). A control containing only the DPPH solution and the solvent is also prepared.

-